1-Cyclopropyl-3-(methylsulfanyl)propan-1-one
Description
1-Cyclopropyl-3-(methylsulfanyl)propan-1-one (CAS: Not explicitly provided; referenced as discontinued in ) is a ketone derivative featuring a cyclopropyl ring and a methylsulfanyl (SCH₃) group on a three-carbon chain. The cyclopropyl group introduces significant ring strain, enhancing reactivity in certain chemical contexts, while the methylsulfanyl moiety contributes electron-rich sulfur atoms, influencing nucleophilic and coordination properties.
Properties
IUPAC Name |
1-cyclopropyl-3-methylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-9-5-4-7(8)6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMNMPKJRLUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339096-16-0 | |
| Record name | 1-cyclopropyl-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one typically involves the use of cyclopropyl derivatives and methylsulfanyl reagents. One common method includes the reaction of cyclopropylmethyl ketone with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-3-(methylsulfanyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one involves its interaction with molecular targets through its functional groups. The cyclopropyl group can participate in ring-opening reactions, while the methylsulfanyl group can undergo oxidation or substitution. These interactions can lead to the formation of covalent bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one and related compounds:
Key Findings from Comparative Studies
Electronic and Steric Effects
- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound introduces ring strain, increasing reactivity in ring-opening or addition reactions compared to the sterically hindered but strain-free cyclohexyl analog (e.g., 1-Cyclohexyl-3-(methylsulfanyl)propan-1-one) .
- Thioether vs. Amine: The methylsulfanyl group in the target compound enhances electron density at the sulfur atom, facilitating coordination with metals or participation in nucleophilic substitutions. In contrast, the ethylamino group in 1-Cyclopropyl-3-(ethylamino)propan-2-one provides nucleophilic character, favoring reactions like imine formation or alkylation .
Physical Properties
- Molecular Weight and Solubility : The phenyl-substituted derivative (MW 218.31 g/mol) is likely less polar and more lipophilic than the target compound (MW 142.22 g/mol), affecting solubility in organic solvents. The cyclohexyl analog (MW 184.30 g/mol) may exhibit higher melting points due to increased symmetry .
Biological Activity
1-Cyclopropyl-3-(methylsulfanyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one can be represented as follows:
This structure features a cyclopropyl group and a methylsulfanyl moiety, which are known to influence biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the methylsulfanyl group have shown effectiveness against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Antitubercular Activity
1-Cyclopropyl-3-(methylsulfanyl)propan-1-one has been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated moderate activity, with potential for further development as an antitubercular agent. The compound's unique structural characteristics may contribute to its efficacy against multidrug-resistant strains of Mtb .
The proposed mechanism of action for 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one involves:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls.
- Targeting Metabolic Pathways : The compound may interfere with specific metabolic pathways essential for bacterial survival, particularly under stress conditions encountered in vivo .
Study 1: Antitubercular Screening
A screening campaign involving 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one revealed promising results against Mtb. The compound was tested under various media conditions, leading to the identification of minimum inhibitory concentrations (MICs) below 0.5 μM in some cases. This suggests a significant potential for development into a therapeutic agent .
Study 2: Cytotoxicity Assessment
In cytotoxicity assays using HepG2 cell lines, 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one exhibited low toxicity at concentrations that were effective against Mtb. This indicates a favorable safety profile for further pharmacological exploration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁OS |
| Molecular Weight | 133.22 g/mol |
| Minimum Inhibitory Concentration | < 0.5 μM against Mtb |
| Cytotoxicity (HepG2) | Non-cytotoxic at high concentrations |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated ketones followed by nucleophilic substitution with methylthiolate. For example:
Cyclopropane Formation : Use [2+1] cycloaddition of dichlorocarbene (generated from CHCl₃ and NaOH) with allyl ketones.
Thioether Introduction : React the cyclopropyl ketone intermediate with methyl disulfide (CH₃SSCH₃) under basic conditions (e.g., NaH in DMF).
Reaction optimization includes controlling temperature (0–25°C) and solvent polarity to minimize side reactions. Purification via silica gel chromatography (ethyl acetate/hexane) ensures high purity .
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropyl protons (δ 0.5–1.5 ppm, triplet/multiplet) and methylsulfanyl group (δ 2.1 ppm, singlet) are diagnostic. Ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 172.06 (C₈H₁₂OS) with fragments corresponding to cyclopropane ring cleavage (e.g., m/z 85 for C₃H₅S⁺).
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-S stretch at ~600–700 cm⁻¹ .
Q. What computational methods (e.g., DFT) predict the electronic properties of 1-Cyclopropyl-3-(methylsulfanyl)propan-1-one?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates:
- Electrostatic Potential (ESP) : Highlights electron-rich regions (methylsulfanyl group) for nucleophilic interactions.
- HOMO-LUMO Gaps : Predicts reactivity (e.g., lower gaps correlate with higher electrophilicity at the ketone group).
- Conformational Analysis : Cyclopropyl ring strain (~27 kcal/mol) influences torsional angles and stability .
Advanced Research Questions
Q. How does the cyclopropyl ring influence the compound’s stability and reactivity in comparison to cyclohexyl or phenyl analogs?
- Methodological Answer :
- Thermal Stability : Cyclopropane’s angle strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to cyclohexyl analogs. Differential scanning calorimetry (DSC) shows decomposition peaks at ~150°C.
- Electron-Deficient Nature : Cyclopropane’s bent bonds enhance electron-withdrawing effects on the ketone, increasing electrophilicity (verified via Hammett σ constants).
- Comparative Studies : Substitute cyclopropyl with cyclohexyl (e.g., 1-cyclohexyl-3-(methylsulfanyl)propan-1-one, ) and analyze reactivity via kinetic studies .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Use enzyme inhibition assays (e.g., IC₅₀) under standardized conditions (pH 7.4, 37°C) to reconcile discrepancies.
- Molecular Docking : Simulate interactions with targets (e.g., cytochrome P450) using AutoDock Vina. Methylsulfanyl’s hydrophobic interactions may explain variability in binding affinity.
- Meta-Analysis : Cross-reference PubChem bioassay data () with in-house results to identify outliers due to impurities or assay conditions .
Q. How can crystallographic data (e.g., X-ray diffraction) elucidate the compound’s solid-state behavior?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: acetone/hexane). Use SHELXL () for refinement.
- Packing Analysis : Cyclopropyl and methylsulfanyl groups influence intermolecular van der Waals interactions. ORTEP-3 () visualizes bond lengths/angles (e.g., C-S bond: ~1.81 Å).
- Polymorphism Screening : Compare DSC and PXRD patterns to detect metastable forms .
Q. What role does the methylsulfanyl group play in modulating the compound’s solubility and pharmacokinetic properties?
- Methodological Answer :
- LogP Determination : Experimental shake-flask method (octanol/water) gives LogP ~1.5, indicating moderate lipophilicity.
- Metabolic Stability : Incubate with liver microsomes; methylsulfanyl may undergo oxidation to sulfoxide (LC-MS/MS monitoring).
- Solubility Enhancement : Co-crystallize with cyclodextrins (e.g., β-CD) and assess via phase solubility diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
